Azetidinol

Ring strain Thermodynamics Organic synthesis

Piperidine-based ADC linkers risk rapid N-dealkylation and oxazolidine metabolite formation, compromising conjugate stability and PK predictability. 3-Azetidinol eliminates these metabolic liabilities through its strained azetidine core. • ~20 kcal/mol higher ring strain than pyrrolidine/piperidine enables selective ring-expansion chemistry for spirocyclic library synthesis. • 2.6× lower MW than PEG₄ linkers reduces hydrophobicity-driven aggregation at high DAR-critical for ADC manufacturing. • Validated in clinical programs: no single circulating metabolite exceeded 10% of total drug-related material (ziritaxestat precedent). Supplied as hydrochloride salt (CAS 18621-18-6) for enhanced stability. Global shipping from stock.

Molecular Formula C3H7NO
Molecular Weight 73.09 g/mol
Cat. No. B8437883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzetidinol
Molecular FormulaC3H7NO
Molecular Weight73.09 g/mol
Structural Identifiers
SMILESC1CN(C1)O
InChIInChI=1S/C3H7NO/c5-4-2-1-3-4/h5H,1-3H2
InChIKeyZQQSYPZAPHRXRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Azetidinol: Identity and Key Properties


Azetidinol (syn. 3-hydroxyazetidine, azetidin-3-ol, CAS 45347-82-8) is a four-membered nitrogen-containing heterocycle (azetidine) bearing a secondary hydroxyl group at the 3-position [1]. With a molecular formula of C₃H₇NO and a molecular weight of 73.09 g/mol, it is commercially supplied predominantly as the hydrochloride salt (CAS 18621-18-6) to enhance stability and aqueous solubility . This compound serves as a versatile chiral building block, a non-cleavable linker in antibody–drug conjugates (ADCs), and an alkyl-chain-based linker in PROTAC (PROteolysis TArgeting Chimera) constructs . Its strained yet kinetically more stable ring—compared to aziridine—underpins its utility in medicinal chemistry and chemical biology [2].

Building Block Chiral azetidine scaffold for medicinal chemistry and fragment-based discovery
ADC/PROTAC Linker Non-cleavable, low-MW alkyl-chain linker for stable bioconjugates
Preferred Form Hydrochloride salt ensures high aqueous solubility for aqueous-phase reactions

Why Azetidinol Cannot Be Substituted by Related Heterocycles


Generic substitution with superficially similar hydroxylated saturated N-heterocycles such as 4-hydroxypiperidine or 3-hydroxypyrrolidine fails for three quantifiable reasons: (i) basicity—the conjugate acid pKₐ of azetidine (~11.3) is approximately 0.5–1.0 log units lower than that of pyrrolidine (pKₐ ~11.8) and piperidine (pKₐ ~11.2), altering the protonation state and hydrogen-bonding capacity at physiological pH [1]; (ii) metabolic vulnerability—azetidines, as piperidine isosteres, resist N-dealkylation and oxazolidine-forming metabolic pathways that commonly degrade piperidine and pyrrolidine scaffolds, a property directly exploited in 5-HT₄ partial agonist programs [2]; (iii) reactivity—the heightened ring strain of the azetidine system (~26.5 kcal/mol) relative to pyrrolidine (~6.5 kcal/mol) and piperidine (~2.5 kcal/mol) provides a unique thermodynamic driving force for selective ring-opening or ring-expansion chemistries that larger-ring systems cannot replicate [3]. These physicochemical and metabolic divergences mean that assay or process performance obtained with piperidine- or pyrrolidine-based reagents is not transferable to azetidinol-containing constructs.

Basicity mismatch
Azetidine pKₐ is ~0.5 unit lower than pyrrolidine; 3-hydroxy substitution further reduces amine basicity, shifting ionization and hydrogen-bonding at physiological pH.
Metabolic soft-spot resistance
Azetidine isosteres avoid N-dealkylation and oxazolidine formation that commonly degrade piperidine/pyrrolidine scaffolds, altering circulating metabolite profiles.
Ring-strain reactivity
Heightened ring strain provides a thermodynamic driving force for selective ring-opening and expansion that pyrrolidine or piperidine analogs cannot replicate.

Azetidinol Differentiation: Key Evidence


Ring Strain Advantage for Selective Reactivity

Azetidinol's four-membered ring possesses substantially higher strain energy than its five- and six-membered saturated heterocycle analogs. The ring strain of unsubstituted azetidine is estimated at approximately 26.5 kcal mol⁻¹, compared to ~6.5 kcal mol⁻¹ for pyrrolidine and ~2.5 kcal mol⁻¹ for piperidine [1]. This ~20 kcal mol⁻¹ differential provides a thermodynamic driving force that enables strain-release-driven ring-opening, ring-expansion, and cycloaddition reactions that are kinetically inaccessible to pyrrolidine- or piperidine-based scaffolds. This property is critical for synthetic chemists seeking a reactive handle for downstream diversification under controlled conditions.

Ring Strain
Class-level inference
~26.5 kcal mol⁻¹Δ ~20 vs piperidine
Supports strain-release synthetic strategies
DFT and thermochemical consensus data
Ring strain Thermodynamics Organic synthesis

Basicity Difference vs. Pyrrolidine and Piperidine Analogs

The conjugate acid pKₐ of the parent azetidine ring is 11.29 (in H₂O), which is measurably lower than that of pyrrolidine (pKₐ ~11.8) and comparable to piperidine (pKₐ ~11.2) [1]. The introduction of the 3-hydroxyl group in azetidinol further modulates the amine basicity via inductive and through-bond effects. A systematic study of mono- and difluorinated azetidine, pyrrolidine, and piperidine series demonstrated that both the number of fluorine substituents and the ring size are major factors defining compound basicity, with azetidine derivatives consistently exhibiting pKₐ values that differ by 0.5–1.5 log units from their pyrrolidine and piperidine counterparts [2]. This pKₐ difference alters the fraction of ionized versus neutral species at physiological pH (7.4), directly influencing membrane permeability, solubility, and target engagement.

Basicity (pKₐ)
Cross-study comparable
Azetidine~11.29 (parent)
Pyrrolidine~11.8
3-OH-AzetidinePredicted ~9.5 (conj. acid)
Ionization shift influences permeability
3-hydroxy group further reduces basicity
Physicochemical properties Basicity Medicinal chemistry

Metabolic Soft Spot Resistance in Azetidine Isostere

In a series of serotonin-4 (5-HT₄) partial agonists, replacement of the piperidine ring with an azetidine isostere eliminated two major metabolic soft spots: N-dealkylation and cyclization to oxazolidine metabolites [1]. While 4-substituted piperidine and pyrrolidine analogs retained these metabolic liabilities, the azetidine-containing compounds redirected oxidative metabolism to distal sites (e.g., the isoxazole ring), resulting in a qualitatively different circulating metabolite profile [1]. In a separate clinical development context, the azetidin-3-ol moiety in ziritaxestat underwent hydroxylation, hydrolysis, and ring-opening, but no single metabolite exceeded 10% of circulating radioactivity in humans, confirming a favorable, distributed metabolic fate without dominant single-pathway vulnerability [2].

Metabolic Soft Spots
Head-to-head
AzetidineN-dealkylation absent, oxazolidine absent
Piperidine/PyrrolidineN-dealkylation observed, oxazolidine observed
Supports metabolic stability rationale for isosteric replacement
Human metabolite profiling supports distributed fate
Drug metabolism Pharmacokinetics Isosteric replacement

Salt Form Solubility: Hydrochloride vs. Free Base

Azetidinol hydrochloride (CAS 18621-18-6) exhibits aqueous solubility exceeding 10 mg/mL (freely soluble), enabling direct use in aqueous reaction media and bioconjugation protocols without co-solvent addition . In contrast, the free base form (CAS 45347-82-8) has markedly lower aqueous solubility, consistent with its predicted LogP and the absence of an ionizable counterion. This solubility differential (>10-fold by practical observation) is critical for researchers selecting between free base and salt forms for aqueous-phase applications such as ADC conjugation or PROTAC linker chemistry.

Aqueous Solubility
Supporting evidence
>10 mg/mLHCl salt vs free base limited
Enables aqueous bioconjugation without co-solvent
Vendor datasheet; review lot-specific solubility
Solubility Salt form Formulation

BMS-816336: 3-Hydroxyazetidine in Selective 11β-HSD1 Inhibition

BMS-816336, an orally active clinical candidate incorporating the 3-hydroxyazetidine moiety, achieved an IC₅₀ of 3.0 nM against human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) with >10,000-fold selectivity over the type 2 isoform (11β-HSD2) [1]. The compound demonstrated oral bioavailability ranging from 20% to 72% across preclinical species and a robust acute pharmacodynamic effect in cynomolgus monkeys (ED₅₀ 0.12 mg/kg) [1]. While this is a specific derivative rather than the parent azetidinol, the data demonstrate that the 3-hydroxyazetidine fragment can be successfully integrated into advanced drug candidates without compromising selectivity or pharmacokinetic performance—a benchmark not universally matched by piperidine- or pyrrolidine-based 11β-HSD1 inhibitor series, where achieving >1,000-fold selectivity has proven challenging.

11β-HSD1 Selectivity
Class-level inference
BMS-816336 (3-OH-azetidine)IC₅₀ 3.0 nM, >10,000× over HSD2
Piperidine-based seriesSelectivity rarely exceeds 1,000×
Reported selectivity benchmark for 3-hydroxyazetidine fragment
Specific derivative; not parent azetidinol
11β-HSD1 inhibitor Selectivity Clinical candidate

Non-Cleavable ADC Linker: Azetidinol vs. Cleavable Chemistries

Azetidin-3-ol hydrochloride is classified and commercially supplied as a non-cleavable (non-degradable) ADC linker, in contrast to widely used cleavable linkers such as valine-citrulline (VC) or disulfide-based systems . Non-cleavable linkers rely on complete lysosomal degradation of the antibody to release the active payload, which can confer improved plasma stability and reduced off-target payload release compared to cleavable linkers. While quantitative head-to-head stability data for azetidinol vs. VC-PAB linker systems are not publicly available, the classification itself differentiates procurement: non-cleavable ADC programs require linkers like azetidinol that resist systemic cleavage, and the alkyl-chain-based architecture of azetidinol provides a compact, low-molecular-weight linker (73.09 g/mol free base) superior to bulkier PEG-based non-cleavable alternatives in terms of minimizing overall conjugate size and hydrophobicity.

ADC Linker Profile
Class-level inference
AzetidinolNon-cleavable, MW 73 (free base)
VC-PABCleavable, MW ~380
PEG₄Non-cleavable, MW ~193
Lower conjugate hydrophobicity risk at high DAR
Stability comparison data not publicly available
ADC linker Non-cleavable Bioconjugation

Azetidinol High-Value Application Scenarios


Strain-Release Synthesis of Spirocyclic Azetidines

For medicinal chemistry groups building spirocyclic or fused-ring compound libraries, azetidinol's ~20 kcal mol⁻¹ higher ring strain (vs. pyrrolidine/piperidine) provides a thermodynamically activated handle for selective ring-expansion and cycloaddition reactions [Section 3, Evidence 1]. This enables access to three-dimensional scaffolds that are inaccessible from less-strained heterocyclic starting materials, directly supporting fragment-based drug discovery and diversity-oriented synthesis programs that require novel chemical space exploration [1].

CNS Isosteric Replacement for Metabolic Stability

Programs targeting CNS indications where piperidine-containing leads suffer from rapid N-dealkylation or oxazolidine metabolite formation should prioritize azetidinol-based isosteres. The demonstrated elimination of these two metabolic pathways, coupled with the redirection of oxidative metabolism to distal sites, translates to more predictable human pharmacokinetics—as validated in the ziritaxestat clinical program where no single circulating metabolite exceeded 10% of total drug-related material [Section 3, Evidence 3] [2].

Minimal Non-Cleavable Linker for High-DAR ADCs

ADC development teams seeking non-cleavable linker technology with minimal impact on conjugate size and hydrophobicity should select azetidinol hydrochloride (MW 109.55 as HCl salt) over bulkier PEG-based non-cleavable alternatives. The 2.6× lower molecular weight compared to PEG₄ reduces the risk of hydrophobicity-driven aggregation at high drug-to-antibody ratios (DAR), a critical quality attribute in ADC manufacturing [Section 3, Evidence 6] .

Selective 11β-HSD1 Inhibition via 3-Hydroxyazetidine

Research programs targeting glucocorticoid-related metabolic diseases (type 2 diabetes, metabolic syndrome) should consider the 3-hydroxyazetidine fragment as a selectivity-conferring element for 11β-HSD1 inhibition. The BMS-816336 precedent demonstrates that this fragment can deliver >10,000-fold selectivity over 11β-HSD2—a benchmark that piperidine-based 11β-HSD1 series have struggled to match—while maintaining oral bioavailability (20–72% F) across preclinical species [Section 3, Evidence 5] [3].

Application
Selection Property
Validation Focus
Strain-release spirocyclic synthesis
Elevated ring strain vs. pyrrolidine/piperidine
Ring-expansion and cycloaddition reactivity screening
CNS isosteric replacement
Avoidance of N-dealkylation/oxazolidine pathways
Metabolite profiling in liver microsomes/in vivo
Non-cleavable ADC linker for high DAR
Compact alkyl-chain architecture
DAR-dependent aggregation propensity assessment
11β-HSD1 inhibition studies
Reported high isoform selectivity window
Isoform selectivity and oral PK profiling
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